2-((4-甲基-5-((4-(吗啉磺酰基)苯甲酰胺)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

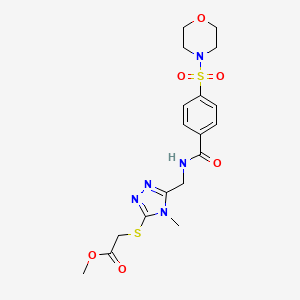

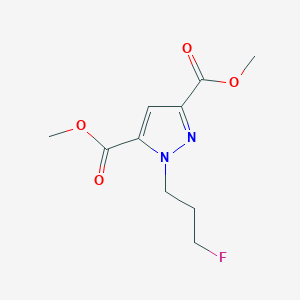

The compound methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities and are of significant interest in pharmaceutical research due to their potential as medicinal drugs with applications as anticonvulsants, analgesics, antitumor, and antibacterial agents .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves the reaction of various starting materials such as thioacetate acids or thiocyanatopropanoates with other reagents to introduce the triazole ring. For instance, methyl 3-aryl-2-thiocyanatopropanoates have been obtained by reacting methyl acrylate with arenediazonium salts and KSCN in the presence of copper(II) acetate . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the study of a related compound where the crystal structure was determined and compared with theoretical calculations . The molecular structure is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the triazole ring. For example, compounds with an azomethine group have been synthesized by reacting 1,2,4-triazole derivatives with aldehydes and morpholine . These reactions are important for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for the practical application of the compound as a pharmaceutical agent. The IR spectrum can provide information about the functional groups present in the compound, such as NH, C=N, C–S, and COO-H groups, which are characteristic of the 1,2,4-triazole nucleus and its substituents . The HPLC-DAD method has been developed to determine the active pharmaceutical ingredient (API) in a related potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate substance, indicating the importance of analytical methods in quality control .

科学研究应用

硫代三唑啉衍生物的多态性

2-((4-甲基-5-((4-(吗啉磺酰基)苯甲酰胺)甲基)-4H-1,2,4-三唑-3-基)硫代)乙酸甲酯及其相关化合物表现出多态性,影响其基于结晶条件的晶体结构。已鉴定出两种多晶型改性,即正交晶系和单斜晶系,其中正交晶系形式更各向同性,在动力学控制下形成,而单斜晶系形式更各向异性,由热力学控制的结晶产生。多态性的这种差异归因于结构中是否存在非电荷辅助氢键(Shishkina 等,2017)。

抗菌和镇痛活性

该化合物类别的衍生物已被合成,用于医疗应用,包括镇痛抗炎和抗菌活性。这些活性基于核心三唑部分的结构修饰,探索分子外围各种取代的生物效应(Salgın-Gökşen 等,2007)。

抗菌剂的设计

该化合物的衍生物已被设计和合成,重点关注抗菌特性。通过修饰分子结构,研究人员旨在提高对多种微生物的活性。这些努力是开发新型抗菌剂以对抗细菌和真菌的耐药菌株的更大趋势的一部分(Sahin 等,2012)。

结构研究和合成途径

已针对该类别中的化合物开发了广泛的结构研究和合成方法,阐明了控制其形成和功能的化学性质和反应机理。这些见解对于优化其合成和增强其在各种科学和药理学领域的适用性至关重要(Kim & Kim,2000)。

属性

IUPAC Name |

methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6S2/c1-22-15(20-21-18(22)30-12-16(24)28-2)11-19-17(25)13-3-5-14(6-4-13)31(26,27)23-7-9-29-10-8-23/h3-6H,7-12H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEARVWODGNOEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)